Diphenyl (thiophen-3-yl)propanedioate
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Overview
Description
Propanedioic acid, 3-thienyl-, diphenyl ester is an organic compound with the molecular formula C19H14O4S It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a thienyl group and the carboxyl groups are esterified with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 3-thienyl-, diphenyl ester typically involves the esterification of 3-thienylmalonic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for propanedioic acid, 3-thienyl-, diphenyl ester are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 3-thienyl-, diphenyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Propanedioic acid, 3-thienyl-, diphenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving esterases.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of propanedioic acid, 3-thienyl-, diphenyl ester involves its interaction with various molecular targets. The ester groups can be hydrolyzed by esterases, releasing the active thienylmalonic acid. This compound can then participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: The parent compound, which lacks the thienyl and phenyl groups.
Diethyl malonate: An ester derivative of malonic acid with ethyl groups instead of phenyl groups.
Phenylmalonic acid: A derivative of malonic acid with a phenyl group attached to the methylene carbon.
Uniqueness
Propanedioic acid, 3-thienyl-, diphenyl ester is unique due to the presence of both thienyl and phenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
61291-37-0 |
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Molecular Formula |
C19H14O4S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
diphenyl 2-thiophen-3-ylpropanedioate |
InChI |
InChI=1S/C19H14O4S/c20-18(22-15-7-3-1-4-8-15)17(14-11-12-24-13-14)19(21)23-16-9-5-2-6-10-16/h1-13,17H |
InChI Key |
QWOPLEJDCXUAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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